tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate: is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. It features a complex structure combining a pyrazole ring with pyrrolidine, carbamoyl, and bromo substituents, showcasing diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate involves multiple steps, starting with the preparation of the pyrazole derivative, followed by the formation of the pyrrolidine ring and subsequent functional group transformations. Typically, bromination, amination, and carbamoylation reactions are key steps, conducted under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: Industrial production methods optimize reaction yields and scalability, often using automated synthesisers and high-throughput screening. Parameters such as solvent choice, temperature, reaction time, and purification techniques like recrystallization or chromatography are adjusted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Substitution Reactions: The bromo group can undergo nucleophilic substitution.
Oxidation and Reduction: Functional groups in the molecule may undergo oxidation or reduction.
Amination: The presence of the methylamino group allows for further amination reactions.
Common Reagents and Conditions: Some common reagents include bases like sodium hydroxide for deprotonation, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminium hydride. Reaction conditions are tailored for each step to ensure selectivity and yield.
Major Products Formed: Depending on the reagents and conditions, products can include dehalogenated compounds, amides, or other derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various biologically active molecules. Its diverse functional groups make it a versatile building block.
Biology: It serves as a probe to study biological pathways, especially those involving nitrogen-containing heterocycles.
Medicine: In medicinal chemistry, it is explored for potential therapeutic effects due to its structural similarity to known bioactive compounds. Applications might include anti-cancer or anti-inflammatory drug development.
Industry: The compound's unique properties make it valuable in designing specialty chemicals and materials, potentially useful in polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate involves interacting with specific molecular targets, potentially including enzymes or receptors. It may modulate biological pathways by binding to active sites, influencing enzyme activity, or acting as a signaling molecule. Detailed studies are required to elucidate exact pathways and targets.
Comparison with Similar Compounds
Similar Compounds::
tert-Butyl (3S)-3-[3-chloro-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate: : Similar structure but with a chloro group instead of bromo.
tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(amino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate: : Similar structure but with an amino group.
Uniqueness: The bromo and carbamoyl groups confer specific reactivity and biological activity that might differ significantly from its analogs, affecting properties like solubility, stability, and interaction with biological targets. This makes it a compound of particular interest for further investigation.
Properties
IUPAC Name |
tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN5O3/c1-14(2,3)23-13(22)19-6-5-8(7-19)20-12(17-4)9(11(16)21)10(15)18-20/h8,17H,5-7H2,1-4H3,(H2,16,21)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKULTXGCEFLBCA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C(=N2)Br)C(=O)N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C(=C(C(=N2)Br)C(=O)N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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